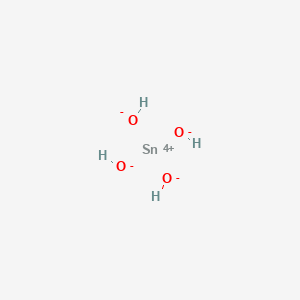
Tin dihydroxide
概要
説明
Tin dihydroxide, also known as stannous hydroxide, is a chemical compound with the formula Sn(OH)₂. It belongs to the hydroxide class of compounds, featuring a tin (II) ion (Sn²⁺) and two hydroxide ions (OH⁻). This compound appears as a white, crystalline solid at room temperature and is largely insoluble in water .
準備方法
Synthetic Routes and Reaction Conditions
Tin dihydroxide is typically synthesized in the laboratory rather than found naturally. One common method involves the reaction of tin (II) chloride with a strong alkali like sodium hydroxide:
SnCl2+2NaOH→Sn(OH)2+2NaCl
In this reaction, tin (II) chloride reacts with sodium hydroxide, resulting in the formation of tin hydroxide and sodium chloride. The tin hydroxide precipitates out as a white solid from the solution .
Industrial Production Methods
Industrial production methods for tin hydroxide are not as well-documented as laboratory synthesis. similar principles apply, involving the reaction of tin salts with strong bases under controlled conditions to ensure purity and yield.
化学反応の分析
Types of Reactions
Tin dihydroxide undergoes several types of chemical reactions, including:
Oxidation: this compound readily oxidizes to form tin (IV) compounds, such as tin dioxide (SnO₂).
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can react with acids to form tin salts and water.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen can oxidize tin hydroxide to tin dioxide.
Reduction: this compound can reduce other compounds in the presence of reducing agents.
Substitution: Reaction with hydrochloric acid (HCl) can produce tin chloride and water.
Major Products
Oxidation: Tin dioxide (SnO₂)
Reduction: Various reduced tin compounds
Substitution: Tin salts (e.g., tin chloride)
科学的研究の応用
Tin dihydroxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties when combined with other materials.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Employed in the glass-making industry as a polishing agent and in chemical synthesis.
作用機序
The mechanism by which tin hydroxide exerts its effects varies depending on its application. In antimicrobial studies, for example, tin hydroxide combined with titanium dioxide has shown improved antimicrobial activities. The exact molecular targets and pathways involved in these effects are still under investigation .
類似化合物との比較
Similar Compounds
Tin (IV) Hydroxide (Sn(OH)₄): Another hydroxide of tin, but with tin in the +4 oxidation state.
Tin Dioxide (SnO₂): A common oxidation product of tin hydroxide, used extensively in various industrial applications.
Uniqueness
Tin dihydroxide is unique due to its specific reactivity and stability in the +2 oxidation state. Its ability to act as both a reducing agent and a precursor for other tin compounds makes it valuable in various chemical processes.
特性
IUPAC Name |
tin(4+);tetrahydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sn/h4*1H2;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKFOIOZXAFBO-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Sn+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12054-72-7, 12026-24-3, 33754-29-9 | |
| Record name | Tin hydroxide (Sn(OH)4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin hydroxide (Sn(OH)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin hydroxide (Sn(OH)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033754299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin hydroxide (Sn(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tin hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
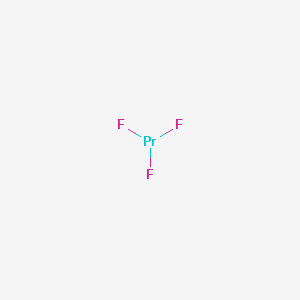
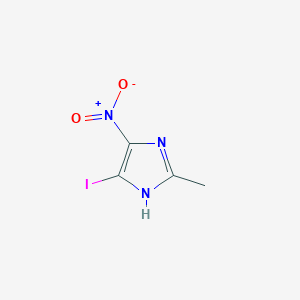
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)

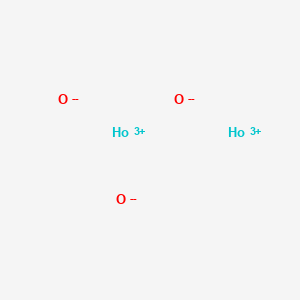




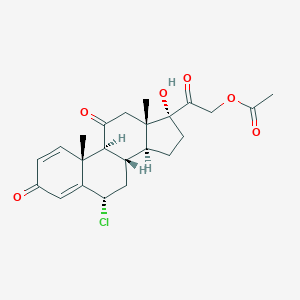
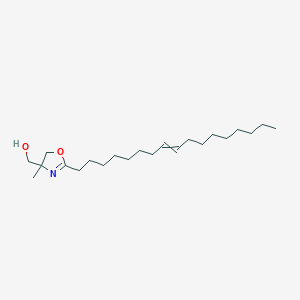
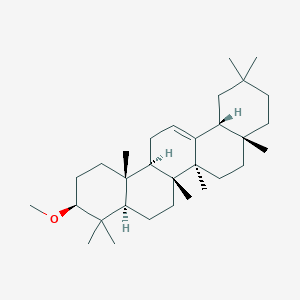
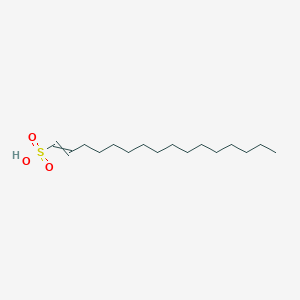
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
